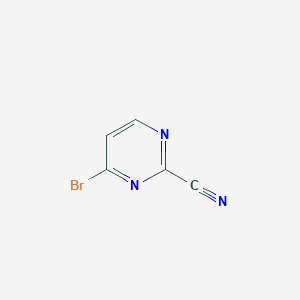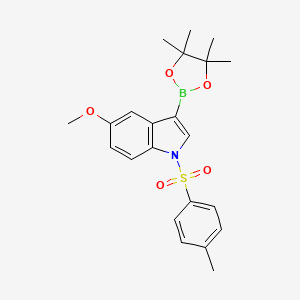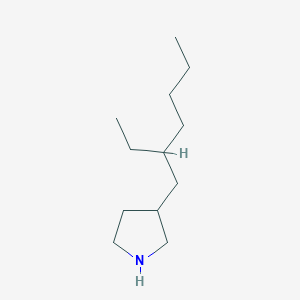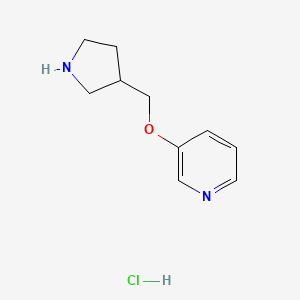![molecular formula C16H25Cl2NO B1394706 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220032-83-6](/img/structure/B1394706.png)
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is 318.3 g/mol. The molecular formula is C16H25Cl2NO . For a more detailed structural analysis, specialized software or databases that can generate 3D molecular structures may be helpful.Scientific Research Applications
Comprehensive Analysis of “3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride” Applications
“3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride” is a chemical compound with a variety of potential applications in scientific research. Below is a detailed analysis of its applications across six distinct fields:
Medicine: In the medical field, this compound could be explored for its pharmacological properties. Given its structural complexity, it may interact with various biological pathways, potentially leading to new therapeutic agents .
Agriculture: Agricultural research might investigate the use of this compound as a selective agent in crop protection or growth enhancement. Its chemical properties could be beneficial in developing pesticides or fertilizers that are more efficient and environmentally friendly .
Material Science: Material scientists could study this compound for the creation of new polymers or coatings. Its unique molecular structure may contribute to the development of materials with improved durability or specific functional characteristics .
Environmental Science: Environmental scientists could utilize this compound in pollution control or remediation studies. Its reactivity with other substances might be advantageous in processes designed to neutralize or remove environmental contaminants .
Biochemistry: In biochemistry, the compound’s reactivity could be harnessed to study enzyme-substrate interactions or to develop novel biochemical assays. It might also serve as a building block for complex biomolecules .
Pharmacology: Pharmacological research could explore the compound’s potential as a precursor for drug development. Its piperidine moiety is a common feature in many pharmaceuticals, which suggests it could be a valuable addition to medicinal chemistry efforts .
Mechanism of Action
The mechanism of action for 3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is not explicitly mentioned in the search results. Its potential therapeutic applications suggest it may interact with biological systems, but specific details would likely be found in pharmacological studies or clinical trials.
Safety and Hazards
properties
IUPAC Name |
3-[(4-butan-2-yl-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)14-6-7-16(15(17)9-14)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZXOISUMHKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)




![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)



